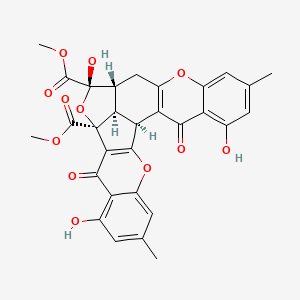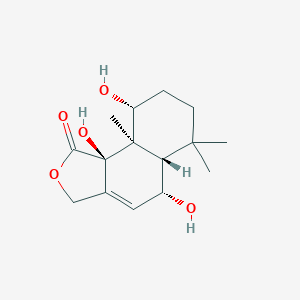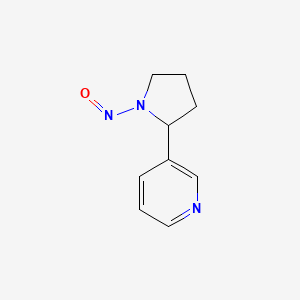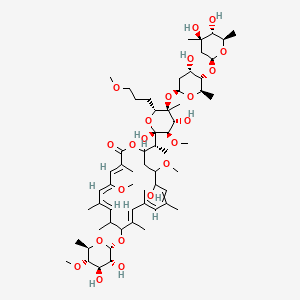
Amycolatopsin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amycolatopsin B is a secondary metabolite produced by the genus Amycolatopsis, a group of high GC-content bacteria within the family Pseudonocardiaceae . This compound is known for its significant bioactive properties, including antimicrobial and anti-inflammatory activities . The genus Amycolatopsis is renowned for producing various antibiotics, making it a valuable source for new drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amycolatopsin B involves complex biosynthetic pathways typical of secondary metabolites produced by actinomycetes . These pathways often include polyketide synthases and non-ribosomal peptide synthetases, which are responsible for the assembly of the compound’s molecular structure .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Amycolatopsis species in optimized fermentation conditions. The process includes:
Selection of Strain: Identifying and using a high-yield strain of Amycolatopsis.
Fermentation: Cultivating the bacteria in a nutrient-rich medium under controlled conditions to maximize the production of this compound.
Extraction and Purification: Isolating the compound from the fermentation broth using solvent extraction, followed by purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Amycolatopsin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Amycolatopsin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying biosynthetic pathways and enzyme mechanisms.
Biology: Investigated for its role in microbial interactions and secondary metabolism.
Industry: Utilized in biotechnological applications such as bioremediation and biodegradation.
Mechanism of Action
The mechanism of action of Amycolatopsin B involves its interaction with specific molecular targets and pathways. It exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls or interfering with protein synthesis. The compound’s anti-inflammatory properties are attributed to its ability to modulate immune responses and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Amycolatopsin B can be compared with other similar compounds produced by the genus Amycolatopsis, such as:
Vancomycin: An antibiotic obtained from Amycolatopsis orientalis, used for treating infections resistant to other antibiotics.
Ristocetin: Produced by Amycolatopsis lurida, initially used as an antibiotic but now employed in diagnostic assays.
Uniqueness: this compound stands out due to its unique combination of antimicrobial and anti-inflammatory activities, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C60H98O22 |
|---|---|
Molecular Weight |
1171.4 g/mol |
IUPAC Name |
(3E,5Z,7E,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3/b30-21+,31-25?,32-23+,33-22+,35-26+,40-24-/t34?,36-,37-,38-,39-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
RXEUEJKMIIQASU-BNZNVNIESA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\C)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


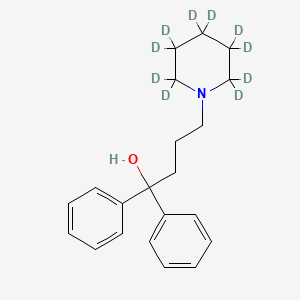
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B10823391.png)

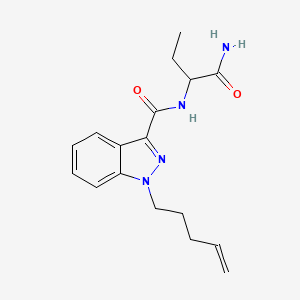
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)
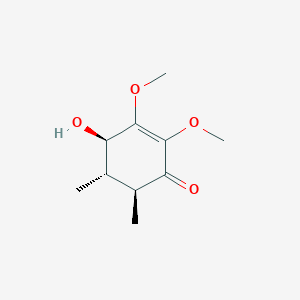
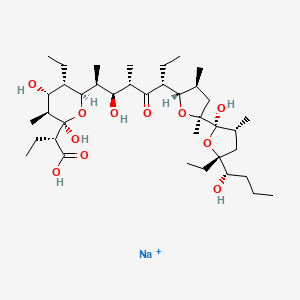
![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)

